AZD3229 Tosylate

KIT primary mutations imatinib resistance GIST cell lines

AZD3229 Tosylate is a highly differentiated pan-KIT/PDGFRα inhibitor for GIST research. It offers 15-60× greater potency than imatinib against primary KIT mutations and retains nanomolar activity against secondary resistance mutations (e.g., V654A). Its >27.5× selectivity over KDR mitigates hypertension risks seen with multi-targeted agents, making it ideal for in vivo efficacy and cardiovascular safety studies.

Molecular Formula C31H34FN7O6S
Molecular Weight 651.7 g/mol
CAS No. 2248003-71-4
Cat. No. B3182158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD3229 Tosylate
CAS2248003-71-4
Molecular FormulaC31H34FN7O6S
Molecular Weight651.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F
InChIInChI=1S/C24H26FN7O3.C7H8O3S/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29);2-5H,1H3,(H,8,9,10)
InChIKeyAWHHAHZPRULJMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZD3229 Tosylate Procurement Guide: Potent Pan-KIT/PDGFRα Mutant Inhibitor with Documented Selectivity Over VEGFR2


AZD3229 Tosylate (CAS: 2248003-71-4) is the tosylate salt form of AZD3229 (ubavitinib), a potent pan-KIT/PDGFRα mutant inhibitor developed by AstraZeneca for the treatment of gastrointestinal stromal tumors (GIST) driven by KIT or PDGFRα mutations [1]. AZD3229 demonstrates single-digit nM growth inhibition (GI50 = 1–50 nM) across a broad panel of mutant KIT-driven Ba/F3 cell lines, with significant selectivity over KDR/VEGFR2-driven effects, thereby mitigating the dose-limiting hypertension associated with multi-targeted agents [2]. The compound also inhibits PDGFR mutants (Tel-PDGFRα, Tel-PDGFRβ, V561D/D842V) and exhibits favorable cross-species pharmacokinetics with high oral bioavailability and low clearance [2].

Why AZD3229 Tosylate Cannot Be Replaced by Generic c-KIT Inhibitors: Critical Differentiators in Mutation Coverage and Cardiovascular Safety Margin


Generic c-KIT inhibitors such as imatinib lack meaningful activity against a broad spectrum of secondary resistance mutations [1], while second- and third-line agents sunitinib and regorafenib are limited by dose-limiting toxicities arising from potent VEGFR2 (KDR) inhibition, particularly hypertension [2]. Even newer investigational agents exhibit differential mutation coverage profiles or off-target liabilities [3]. AZD3229 was structurally optimized to address these specific deficiencies: it is 15- to 60-fold more potent than imatinib against primary KIT mutations and retains nanomolar activity against secondary resistance mutations, while its engineered selectivity over KDR preserves a cardiovascular safety margin that other agents lack [1][2]. Direct substitution with a less selective analog risks both inadequate mutation coverage and hypertension-related tolerability issues.

AZD3229 Tosylate: Quantifiable Differential Evidence Versus Imatinib, Sunitinib, Regorafenib, Avapritinib, and Ripretinib


15–60× Potency Advantage Over Imatinib Against Primary KIT Mutations with Retained Secondary Mutation Activity

AZD3229 is 15 to 60 times more potent than imatinib in inhibiting KIT primary mutations in engineered and GIST-derived cell lines [1]. Additionally, AZD3229 maintains low nanomolar activity against a wide spectrum of secondary mutations that confer imatinib resistance, whereas imatinib is ineffective against the majority of secondary KIT mutations encountered in the clinic [1].

KIT primary mutations imatinib resistance GIST cell lines potency comparison

VEGFR2 (KDR) Selectivity: ≥27.5× Therapeutic Margin Versus Imatinib, Sunitinib, and Regorafenib

AZD3229 achieves a GI50 of 1,378 nM against KDR-driven Ba/F3 cells, compared to single-digit nM GI50 values (1–50 nM) against mutant KIT-driven cells, yielding a KDR/KIT selectivity margin of at least 27.5× (1,378 nM ÷ 50 nM) and up to 1,378× for the most sensitive mutants [1][2]. In contrast, sunitinib and regorafenib potently inhibit VEGFR2 as part of their multi-targeted mechanism, resulting in dose-limiting hypertension (median time to progression of 4–6 months and high-grade hypertension) [1][3]. AZD3229 produces tumor regression at doses that do not alter arterial blood pressure in rat telemetry studies [1].

VEGFR2 KDR selectivity hypertension cardiovascular safety off-target toxicity

Superior In Vivo Tumor Regression Efficacy at Lower Dose Versus Regorafenib and Imatinib

In in vivo Ba/F3 xenograft models, AZD3229 administered at 20 mg/kg twice daily (b.i.d.) induces greater tumor volume regression than regorafenib at 100 mg/kg once daily (q.d.) and imatinib [1][2]. Notably, AZD3229 achieves superior efficacy at a 5× lower total daily dose (40 mg/kg/day) compared to regorafenib (100 mg/kg/day) [1][2]. Additionally, AZD3229 induces tumor regression in a Ba/F3 allograft model expressing KIT-exon 11 del/V654A, a common GIST secondary mutation [3].

in vivo efficacy tumor regression xenograft model dose comparison Ba/F3 allograft

PKPD Benchmarking: Superior Predicted Target Coverage Across Wider Mutation Spectrum Versus Standard-of-Care Agents

Benchmarking PKPD analysis shows that AZD3229 delivers >90% sustained inhibition of phosphorylated KIT across a wider spectrum of primary and secondary mutations compared to standard-of-care KIT inhibitors [1]. The PKPD model integrates human-predicted pharmacokinetics to project that an oral twice-daily human dose >34 mg provides adequate coverage across the investigated mutation panel [1]. AZD3229 demonstrates high oral bioavailability and low clearance across mouse, rat, and dog preclinical species, with low volume of distribution consistent with its neutral structure [2].

PKPD pharmacokinetics target coverage mutation spectrum clinical translation

Superior Potency and Selectivity Profile Versus Imatinib, Sunitinib, Regorafenib, Avapritinib, and Ripretinib

AZD3229 has a superior potency and selectivity profile compared to standard-of-care agents imatinib, sunitinib, and regorafenib, as well as investigational agents avapritinib (BLU-285) and ripretinib (DCC-2618) [1][2]. This composite assessment is based on head-to-head comparisons of growth inhibition (GI50 and GI90) across a Ba/F3 cell panel expressing diverse KIT/PDGFRα mutations [1].

potency comparison selectivity avapritinib ripretinib best-in-class

Recommended Research Applications for AZD3229 Tosylate Based on Documented Evidence


Preclinical Efficacy Studies in Imatinib-Resistant GIST Models

AZD3229 Tosylate is indicated for in vivo efficacy studies using GIST xenograft or allograft models harboring primary KIT mutations (e.g., exon 11 deletions) and secondary resistance mutations (e.g., V654A gatekeeper mutation), where it demonstrates 15–60× greater potency than imatinib and tumor regression at 20 mg/kg b.i.d. [1][2].

Cardiovascular Safety Pharmacology and Toxicology Studies

Given its >27.5× selectivity margin over KDR/VEGFR2 and documented absence of blood pressure elevation at efficacious doses in rat telemetry studies, AZD3229 Tosylate is suitable for studies focused on differentiating cardiovascular safety profiles among KIT inhibitors [1][2].

PKPD Modeling and Translational Research

AZD3229 Tosylate is optimal for PKPD studies requiring sustained >90% target inhibition, supported by a published PKPD model linking plasma concentration to pKIT inhibition and human dose predictions [1].

Combination Therapy or Sequential Treatment Studies

Given its broad mutation coverage superior to standard-of-care agents, AZD3229 Tosylate can be used in studies investigating combination or sequencing strategies with other targeted agents in GIST, where overlapping resistance profiles limit alternative inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD3229 Tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.